Cas no 85864-82-0 (8-Bromo-1-naphthaldehyde)

8-Bromo-1-naphthaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 8-bromonaphthalene-1-carbaldehyde
- 8-Bromonaphthalene-1-carboxaldehyde
- 8-Bromo-1-naphthaldehyde
- 8-Bromo-1-naphthalenecarbaldehyde
- D75566
- 8-Bromo-1-naphthalenecarboxaldehyde (ACI)
- Z1269204054
- SCHEMBL20974586
- DB-083850
- 85864-82-0
- BS-49567
- EN300-6508212
- CS-0094535
- DTXSID20517140
-
- Inchi: 1S/C11H7BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H
- InChI Key: BMUGYUZLQXTNAA-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=CC=CC(C=O)=C21
Computed Properties
- Exact Mass: 233.96803g/mol
- Monoisotopic Mass: 233.96803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 3.3
8-Bromo-1-naphthaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165175-100mg |
8-Bromo-1-naphthaldehyde |
85864-82-0 | 97% | 100mg |
¥871.00 | 2024-07-28 | |
Chemenu | CM247077-100mg |
8-Bromo-1-naphthaldehyde |
85864-82-0 | 95% | 100mg |
$114 | 2023-01-07 | |
Enamine | EN300-6508212-5.0g |
8-bromonaphthalene-1-carbaldehyde |
85864-82-0 | 95% | 5.0g |
$3562.0 | 2023-07-10 | |
Enamine | EN300-6508212-0.25g |
8-bromonaphthalene-1-carbaldehyde |
85864-82-0 | 95% | 0.25g |
$607.0 | 2023-07-10 | |
Enamine | EN300-6508212-1.0g |
8-bromonaphthalene-1-carbaldehyde |
85864-82-0 | 95% | 1.0g |
$1229.0 | 2023-07-10 | |
Alichem | A219000583-1g |
8-Bromonaphthalene-1-carboxaldehyde |
85864-82-0 | 98% | 1g |
$1786.10 | 2023-08-31 | |
eNovation Chemicals LLC | Y1085105-250mg |
8-Bromonaphthalene-1-carboxaldehyde |
85864-82-0 | 95% | 250mg |
$195 | 2024-06-06 | |
Chemenu | CM247077-250mg |
8-Bromo-1-naphthaldehyde |
85864-82-0 | 95% | 250mg |
$183 | 2023-01-07 | |
1PlusChem | 1P00G67L-1g |
8-Bromonaphthalene-1-carboxaldehyde |
85864-82-0 | 98% | 1g |
$899.00 | 2024-04-21 | |
1PlusChem | 1P00G67L-100mg |
8-Bromonaphthalene-1-carboxaldehyde |
85864-82-0 | 98% | 100mg |
$234.00 | 2024-04-21 |
8-Bromo-1-naphthaldehyde Production Method
Production Method 1
Production Method 2
Production Method 3
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C
2.2 15 min, -78 °C; 15 min, -78 °C → rt
2.3 Reagents: Water
Production Method 4
1.2 15 min, -78 °C; 15 min, -78 °C → rt
1.3 Reagents: Water
Production Method 5
1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; 21 °C; 4 h, 21 °C
1.3 Reagents: Selectfluor Solvents: Acetonitrile , Water ; 12 h, 55 °C
Production Method 6
1.2 15 min; -78 °C → rt
1.3 Reagents: Water , Ammonium chloride
Production Method 7
8-Bromo-1-naphthaldehyde Raw materials
- naphthalene-1-carbaldehyde
- (8-Bromonaphthalen-1-yl)methanol
- 1,8-Diaminonaphthalene
- morpholine-4-carbaldehyde
- 1,8-Dibromonaphthalene
8-Bromo-1-naphthaldehyde Preparation Products
8-Bromo-1-naphthaldehyde Related Literature
-
1. Transmission of polar effects. Part 18. Ionisation and esterification with diazodiphenylmethane of a series of 3-(8-substituted-1-naphthyl)propiolic and (E)-3-(8-substituted-1-naphthyl)acrylic acids and the alkaline hydrolysis of the methyl esters of the former seriesKeith Bowden,Mahmood Hojatti J. Chem. Soc. Perkin Trans. 2 1990 1197
Additional information on 8-Bromo-1-naphthaldehyde
Comprehensive Overview of 8-Bromo-1-naphthaldehyde (CAS No. 85864-82-0): Properties, Applications, and Industry Insights
8-Bromo-1-naphthaldehyde (CAS No. 85864-82-0) is a specialized organic compound belonging to the naphthalene derivative family. This brominated naphthaldehyde is widely recognized for its unique chemical structure, featuring a bromine atom at the 8-position and an aldehyde functional group at the 1-position of the naphthalene ring. Its molecular formula is C11H7BrO, with a molecular weight of 235.08 g/mol. The compound is a pale yellow to off-white crystalline powder, often utilized as a key intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis.
In recent years, the demand for 8-Bromo-1-naphthaldehyde has surged due to its role in the synthesis of fluorescent dyes and organic electronic materials. Researchers are particularly interested in its applications in OLED (Organic Light-Emitting Diode) technology, where it serves as a precursor for emissive layer materials. The compound’s ability to form stable complexes with metals also makes it valuable in coordination chemistry and catalysis. These attributes align with the growing focus on sustainable and energy-efficient technologies, a hot topic in both academic and industrial circles.
From a synthetic perspective, 8-Bromo-1-naphthaldehyde is often prepared via the bromination of 1-naphthaldehyde or through directed lithiation strategies. Its high purity grade (>98%) is critical for ensuring reproducibility in downstream applications, a concern frequently highlighted in user queries about chemical intermediates and lab reagents. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are commonly employed to verify its purity and structural integrity.
The compound’s stability under ambient conditions and solubility in organic solvents like dichloromethane, THF, and DMF further enhance its utility in multistep synthetic routes. Notably, its reactivity in cross-coupling reactions (e.g., Suzuki or Heck reactions) has been explored for constructing complex polycyclic architectures, a trending area in medicinal chemistry and drug discovery. This aligns with frequent searches on “naphthalene derivatives in drug development” and “brominated aromatic compounds”.
Beyond pharmaceuticals, 8-Bromo-1-naphthaldehyde finds niche applications in photocatalysis and supramolecular chemistry. Its electron-withdrawing bromine group and planar naphthalene core facilitate interactions with π-conjugated systems, making it a candidate for designing molecular sensors and organic semiconductors. These applications resonate with the increasing interest in green chemistry and renewable energy solutions, topics dominating scientific discourse and search engine trends.
Quality control and regulatory compliance are paramount for suppliers of CAS No. 85864-82-0. Certificates of Analysis (CoA) detailing parameters like melting point (typically 90–94°C) and residual solvent levels are essential for end-users in regulated industries. Discussions on “how to store brominated aldehydes” and “handling hygroscopic compounds” frequently appear in forums, underscoring the need for clear technical guidance.
In summary, 8-Bromo-1-naphthaldehyde exemplifies the intersection of fundamental research and industrial innovation. Its versatility across material science, pharmaceuticals, and catalysis ensures its relevance in addressing contemporary challenges. As interest in high-performance organic materials grows, this compound is poised to remain a focal point in both scholarly publications and commercial applications.
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